molecular formula C18H11D8ClN4 B602445 Clozapine-d8 CAS No. 1185053-50-2

Clozapine-d8

Numéro de catalogue B602445
Numéro CAS: 1185053-50-2
Poids moléculaire: 334.87
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clozapine-d8 is a deuterium-labeled version of Clozapine . It is an antipsychotic used for the research of schizophrenia . It has high affinity for a number of neuroreceptors . The molecular formula of Clozapine-d8 is C18H19ClN4 .


Molecular Structure Analysis

Clozapine-d8 has a molecular weight of 334.9 g/mol . Its IUPAC name is 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine . The InChI and SMILES strings provide more details about its molecular structure .


Physical And Chemical Properties Analysis

Clozapine-d8 has a molecular weight of 334.9 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 334.1800383 g/mol . It has a topological polar surface area of 30.9 Ų .

Applications De Recherche Scientifique

Treatment-Resistant Schizophrenia

Clozapine-d8 is primarily recognized for its effectiveness in treating treatment-resistant schizophrenia . Patients who do not respond to conventional antipsychotic medications often find Clozapine-d8 to be a last resort. It has a unique pharmacological profile that targets multiple neurotransmitter systems, which may contribute to its superior efficacy in this patient group .

Reduction of Suicidal Behavior

The FDA has approved Clozapine-d8 for reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder. This is a significant application given the high risk of suicide in this population. The drug’s ability to reduce aggression and impulsivity may contribute to this effect .

Neuroprotection and Neurotrophism

Emerging research suggests that Clozapine-d8 may have neuroprotective and neurotrophic effects. These properties could make it a potential candidate for treating neurodegenerative diseases or for use in regenerative medicine. However, further research is needed to fully understand these applications .

Treatment of Bipolar Disorder

Clozapine-d8 has been used off-label for the treatment of bipolar disorder , particularly in severe and treatment-refractory cases. Its mood-stabilizing properties make it a valuable option for patients who have not responded to other treatments .

Major Depressive Disorder (MDD)

There is evidence to suggest that Clozapine-d8 can be effective in treating major depressive disorder (MDD) , especially when patients exhibit psychotic features or have not responded to other antidepressants. Its complex action on serotonin and dopamine receptors may play a role in its efficacy .

Parkinson’s Disease (PD)

Clozapine-d8 has shown promise in the treatment of Parkinson’s disease (PD) , particularly for managing psychosis without worsening motor symptoms. This is a notable application since many antipsychotics can exacerbate PD symptoms .

Each of these applications demonstrates the versatility of Clozapine-d8 in scientific research and clinical practice. While it offers hope in various challenging conditions, its use is often limited by the potential for serious side effects, which necessitates careful monitoring and management .

Orientations Futures

Clozapine is considered the most effective antipsychotic and is used for treatment-resistant schizophrenia . Future studies should be directed into multidimensional clozapine side-effect management to foster evidence and to inform future guidelines . Similar future directions could be applicable for Clozapine-d8.

Mécanisme D'action

Target of Action

Clozapine, the parent compound of Clozapine-d8, is an atypical antipsychotic drug that primarily targets a range of neuroreceptors . It has a high dissociation constant for D2 dopamine receptors, which is even higher than dopamine itself . It also shows significant antagonistic activity on cortical and limbic dopamine D4 receptors . In addition to dopamine receptors, clozapine also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .

Mode of Action

Clozapine’s interaction with its targets results in a unique mode of action. Its low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension . Clozapine also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and improving synaptic plasticity, connectivity, and neurogenesis .

Biochemical Pathways

Clozapine’s action affects several biochemical pathways. It reduces Akt activation, leading to decreased glucose uptake and inducing ER stress and the unfolded protein response (UPR) . Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working . Upregulation of the mitochondrial citrate carrier shifts excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .

Pharmacokinetics

Clozapine’s pharmacokinetics reveal a wide interpatient variability. It has an elimination half-life of 9.1 to 17.4 hours, clearance of 8.7 to 53.3 L/h, and a volume of distribution of 1.6 to 7.3 L/kg . Clozapine is metabolized via the hepatic microsomal enzyme system into two principal metabolites: demethyl-clozapine and clozapine N-oxide . Therapeutic drug monitoring is recommended as serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication .

Result of Action

The molecular and cellular effects of clozapine’s action are significant. It is believed to induce neurogenesis through improved neuronal cell survival, increased expression of BDNF, and restoration of neuronal architecture in the dentate gyrus . Clozapine-treated cells and leukocytes from clozapine-treated patients contain more lipid droplets than untreated cells .

Action Environment

Environmental factors such as smoking and age can influence clozapine’s action. Serum clozapine is lower in males compared to females despite females receiving lower doses . Plasma clozapine is approximately 20–30% lower in smokers compared to non-smokers . Significantly higher concentrations are observed in older patients (45+ years) compared to younger patients (18–26 years) .

Propriétés

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Clozapine-d8 used instead of regular Clozapine for certain analyses?

A1: Clozapine-d8 is a deuterated form of Clozapine, acting as an internal standard in mass spectrometry analyses [, ]. Its structure is nearly identical to Clozapine, except for eight deuterium atoms replacing eight hydrogen atoms. This difference in mass allows for differentiation during mass spectrometry, while its chemical behavior remains very similar to Clozapine. This makes it ideal for quantifying Clozapine concentrations in complex biological samples like brain tissue [].

Q2: How does the use of Clozapine-d8 contribute to more accurate quantification of Clozapine in biological samples?

A2: Using mass spectrometry techniques like LC-MS/MS or the novel SAII- and MAIV-MS methods described in the research, researchers can differentiate Clozapine-d8 from Clozapine [, ]. By adding a known concentration of Clozapine-d8 to the sample, scientists can account for variations during sample preparation and analysis. Comparing the signal intensities of Clozapine and Clozapine-d8 allows for a more accurate determination of Clozapine concentrations in the original sample. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.